An In-depth Technical Guide to 2-Bromothieno[3,2-b]pyridine: Synthesis, Reactivity, and Applications in Research and Development
An In-depth Technical Guide to 2-Bromothieno[3,2-b]pyridine: Synthesis, Reactivity, and Applications in Research and Development
CAS Number: 94191-15-8
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-Bromothieno[3,2-b]pyridine, a key heterocyclic building block for researchers, medicinal chemists, and materials scientists. The document details its chemical properties, provides a plausible synthetic route, and explores its reactivity, with a focus on palladium-catalyzed cross-coupling reactions. Furthermore, it highlights the significant role of the thieno[3,2-b]pyridine scaffold in the development of novel therapeutics, particularly as kinase inhibitors. This guide is intended to be a valuable resource for professionals in drug discovery and organic synthesis, offering both theoretical insights and practical methodologies.
Introduction
The fusion of thiophene and pyridine rings gives rise to the thienopyridine scaffold, a privileged heterocyclic system in medicinal chemistry and materials science.[1] The inherent biological activities and unique electronic properties of thienopyridines have led to their incorporation into a wide array of functional molecules.[2][3] Among the various isomers, the thieno[3,2-b]pyridine core is of particular interest. The strategic introduction of a bromine atom at the 2-position of this scaffold yields 2-Bromothieno[3,2-b]pyridine (CAS No. 94191-15-8), a versatile intermediate for further chemical elaboration.[4]
This guide will delve into the essential technical aspects of 2-Bromothieno[3,2-b]pyridine, providing a foundational understanding for its effective utilization in research and development.
Physicochemical Properties
A summary of the key physicochemical properties of 2-Bromothieno[3,2-b]pyridine is presented in the table below.
| Property | Value | Source |
| CAS Number | 94191-15-8 | [4] |
| Molecular Formula | C₇H₄BrNS | [4] |
| Molecular Weight | 214.08 g/mol | [4] |
| Boiling Point | 294.2±20.0 °C (Predicted) | [5] |
| SMILES | BrC1=CC2=C(S1)C=CC=N2 | [4] |
Synthesis of 2-Bromothieno[3,2-b]pyridine
While a specific, detailed experimental protocol for the synthesis of 2-Bromothieno[3,2-b]pyridine is not extensively documented in publicly available literature, a plausible and efficient synthetic route involves the direct bromination of the parent heterocycle, thieno[3,2-b]pyridine. This approach is predicated on the known reactivity of thiophene rings towards electrophilic substitution.[6]
Proposed Synthetic Pathway: Electrophilic Bromination
The synthesis of 2-Bromothieno[3,2-b]pyridine can be envisioned to proceed via the direct bromination of thieno[3,2-b]pyridine. The thiophene ring is generally more susceptible to electrophilic attack than the pyridine ring. Theoretical studies on similar fused systems suggest that the C2 position of the thiophene ring is the most likely site for electrophilic substitution.[6]
Caption: Proposed synthesis of 2-Bromothieno[3,2-b]pyridine.
Detailed Experimental Protocol (Proposed)
This protocol is a suggested method based on established procedures for the bromination of thiophene-containing heterocycles. Optimization of reaction conditions may be necessary to achieve the best results.
Materials:
-
Thieno[3,2-b]pyridine
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of thieno[3,2-b]pyridine (1 equivalent) in DMF, add N-Bromosuccinimide (1.05 equivalents) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford 2-Bromothieno[3,2-b]pyridine.
Reactivity and Key Transformations
The bromine atom at the 2-position of the thieno[3,2-b]pyridine scaffold renders it an excellent substrate for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. 2-Bromothieno[3,2-b]pyridine can be readily coupled with a wide range of boronic acids or their esters in the presence of a palladium catalyst and a base to furnish 2-aryl or 2-heteroaryl thieno[3,2-b]pyridines. These derivatives are of significant interest in medicinal chemistry.[7][8]
Caption: Suzuki-Miyaura coupling of 2-Bromothieno[3,2-b]pyridine.
Exemplary Protocol: Synthesis of 2-Phenylthieno[3,2-b]pyridine
-
In a reaction vessel, combine 2-Bromothieno[3,2-b]pyridine (1 equivalent), phenylboronic acid (1.2 equivalents), and a suitable base such as potassium carbonate (2 equivalents).
-
Add a palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).
-
Add a solvent system, typically a mixture of toluene and water.
-
Degas the mixture and heat under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 4-12 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Purify the product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[5][9] 2-Bromothieno[3,2-b]pyridine can be effectively coupled with a variety of primary and secondary amines using a palladium catalyst and a suitable ligand to produce 2-aminothieno[3,2-b]pyridine derivatives.
Caption: Buchwald-Hartwig amination of 2-Bromothieno[3,2-b]pyridine.
Exemplary Protocol: Synthesis of 2-(Morpholino)thieno[3,2-b]pyridine
-
To a dry reaction flask, add 2-Bromothieno[3,2-b]pyridine (1 equivalent), a palladium precatalyst such as Pd₂(dba)₃ (0.02 equivalents), and a phosphine ligand like XPhos (0.04 equivalents).
-
Add a strong base, for example, sodium tert-butoxide (1.4 equivalents).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous toluene, followed by morpholine (1.2 equivalents).
-
Heat the reaction mixture at 80-110 °C for 12-24 hours.
-
After cooling, quench the reaction and perform an aqueous workup.
-
Purify the product via column chromatography.
Applications in Drug Discovery and Medicinal Chemistry
The thieno[3,2-b]pyridine scaffold is a key pharmacophore in numerous biologically active compounds. Its derivatives have shown promise in a variety of therapeutic areas, most notably in oncology.
Kinase Inhibitors
Many derivatives of thieno[3,2-b]pyridine have been investigated as potent inhibitors of various protein kinases, which are crucial targets in cancer therapy. The ability to functionalize the 2-position of the scaffold through the bromo-intermediate allows for the synthesis of libraries of compounds for structure-activity relationship (SAR) studies. For instance, substituted thieno[3,2-b]pyridines have been explored as inhibitors of Pim-1 kinase and other kinases involved in cell proliferation and survival.[2]
Anticancer Agents
The antiproliferative activity of thieno[3,2-b]pyridine derivatives has been evaluated against various cancer cell lines. The introduction of different substituents at the 2-position can significantly modulate the cytotoxic effects and selectivity of these compounds.[7]
Spectroscopic Data (Predicted)
While comprehensive, officially published spectroscopic data for 2-Bromothieno[3,2-b]pyridine is limited, predictions can be made based on the analysis of similar structures. Commercial suppliers often provide observed data which aligns with these predictions.[4]
-
¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show signals corresponding to the four aromatic protons. The proton on the thiophene ring will likely appear as a singlet, while the three protons on the pyridine ring will exhibit characteristic doublet and triplet splitting patterns.
-
¹³C NMR (100 MHz, CDCl₃): Seven distinct signals are expected for the seven carbon atoms in the heterocyclic core. The carbon bearing the bromine atom will be significantly downfield.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio.
Conclusion
2-Bromothieno[3,2-b]pyridine is a valuable and versatile building block in organic synthesis, particularly for the development of novel pharmaceutical agents and functional materials. Its strategic importance lies in its ability to undergo a variety of cross-coupling reactions, allowing for the facile introduction of diverse molecular fragments. This guide has provided a comprehensive overview of its synthesis, reactivity, and applications, and is intended to empower researchers to fully leverage the potential of this important heterocyclic compound.
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